molecular formula C18H23NO B103487 Dextrofemine CAS No. 15687-08-8

Dextrofemine

Cat. No.: B103487
CAS No.: 15687-08-8
M. Wt: 269.4 g/mol
InChI Key: URCIJDUOBBSMII-HOTGVXAUSA-N
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Chemical Reactions Analysis

Racefemine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert racefemine into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Racefemine has several scientific research applications:

Mechanism of Action

Racefemine exerts its effects by targeting specific molecular pathways involved in muscle contraction. It acts as a spasmolytic agent, relaxing smooth muscles by interfering with the calcium ion channels and reducing muscle contractions .

Comparison with Similar Compounds

Racefemine is unique compared to other similar compounds due to its specific antispasmodic properties. Similar compounds include:

Racefemine stands out due to its specific enantiomeric composition and its effectiveness as a muscle relaxant .

Properties

CAS No.

15687-08-8

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine

InChI

InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

URCIJDUOBBSMII-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N[C@@H](C)COC2=CC=CC=C2

SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

15687-08-8
22232-57-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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